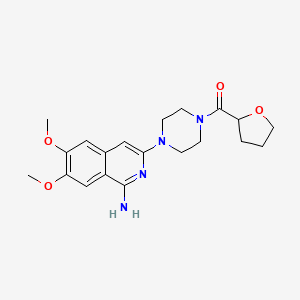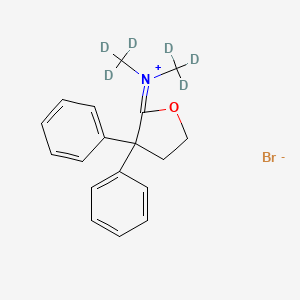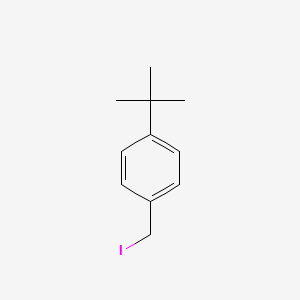
4-t-Butylbenzyliodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-t-Butylbenzyliodide is an organic compound characterized by the presence of a tert-butyl group attached to a benzyl iodide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-t-Butylbenzyliodide typically involves the iodination of 4-t-Butylbenzyl alcohol or 4-t-Butylbenzyl chloride. One common method is the reaction of 4-t-Butylbenzyl chloride with sodium iodide in the presence of acetone, which facilitates the substitution of the chloride ion with an iodide ion.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of microwave reactors has been reported to enhance the efficiency of such reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 4-t-Butylbenzyliodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of this compound can yield 4-t-Butylbenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted benzyl derivatives.
Oxidation: 4-t-Butylbenzaldehyde or 4-t-Butylbenzoic acid.
Reduction: 4-t-Butylbenzyl alcohol.
Applications De Recherche Scientifique
4-t-Butylbenzyliodide is utilized in several scientific research applications, including:
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-t-Butylbenzyliodide in chemical reactions involves the formation of a reactive benzyl cation intermediate. This intermediate can undergo various transformations depending on the reaction conditions and reagents used. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
- 4-t-Butylbenzyl chloride
- 4-t-Butylbenzyl bromide
- 4-t-Butylbenzyl alcohol
Comparison: 4-t-Butylbenzyliodide is unique due to the presence of the iodide ion, which is a better leaving group compared to chloride and bromide. This makes it more reactive in nucleophilic substitution reactions. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in various chemical transformations.
Propriétés
Formule moléculaire |
C11H15I |
|---|---|
Poids moléculaire |
274.14 g/mol |
Nom IUPAC |
1-tert-butyl-4-(iodomethyl)benzene |
InChI |
InChI=1S/C11H15I/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3 |
Clé InChI |
LCMNEJVNTAHRTN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


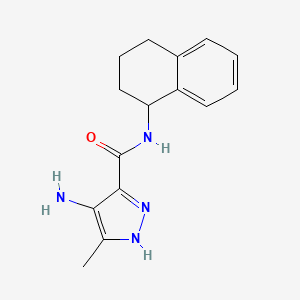

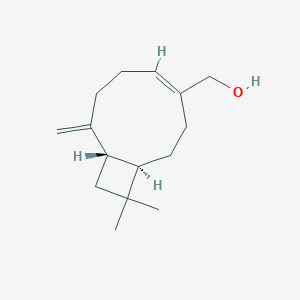
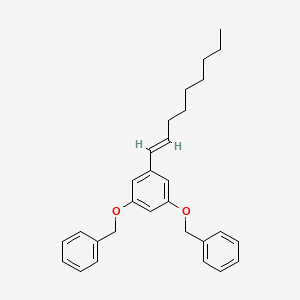
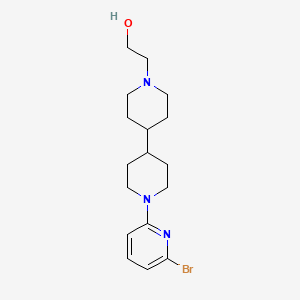


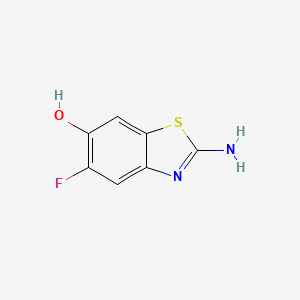
![N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13858227.png)
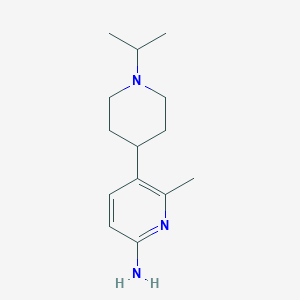
![3-[4-[(3,4-Dichlorophenyl)methylamino]phenyl]-3-ethoxypropanoic acid](/img/structure/B13858230.png)
